molecular formula C14H19N3 B3302204 [4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine CAS No. 915921-86-7

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine

Cat. No.: B3302204
CAS No.: 915921-86-7
M. Wt: 229.32 g/mol
InChI Key: AZNKXRKKYXSHKU-UHFFFAOYSA-N
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Description

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine: is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol . This compound is notable for its benzimidazole moiety, which is a common structural motif in many biologically active molecules. The cyclohexyl group attached to the benzimidazole ring provides additional steric bulk and hydrophobic character, which can influence the compound’s biological activity and chemical reactivity.

Preparation Methods

The synthesis of [4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.

    Methylamine Introduction:

Chemical Reactions Analysis

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine: undergoes various chemical reactions, including:

Scientific Research Applications

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The cyclohexyl group can enhance the compound’s binding affinity and selectivity by providing additional hydrophobic interactions .

Comparison with Similar Compounds

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine: can be compared with other benzimidazole derivatives such as:

The uniqueness of This compound lies in its combination of the benzimidazole ring with a cyclohexylmethylamine group, which provides distinct steric and electronic properties that can be exploited in various applications.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-4,10-11H,5-9,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNKXRKKYXSHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245875
Record name 4-(1H-Benzimidazol-2-yl)cyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-86-7
Record name 4-(1H-Benzimidazol-2-yl)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Benzimidazol-2-yl)cyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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